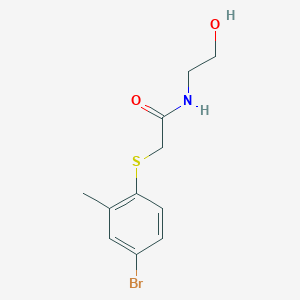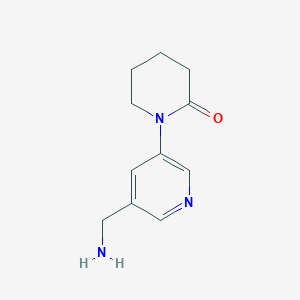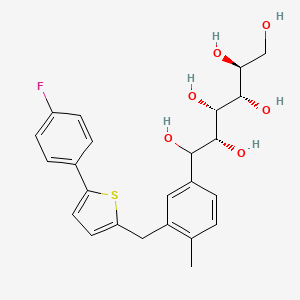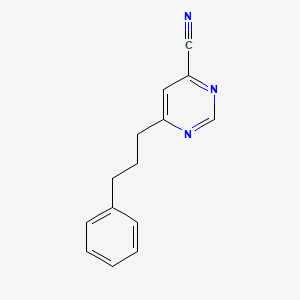![molecular formula C19H14F2N8O2 B14884782 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.
Formation of the hydrazide linkage: This can be done by reacting the triazole derivative with hydrazine or its derivatives.
Introduction of the difluorobenzylidene group: This step involves the condensation of the hydrazide with 2,5-difluorobenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may have potential as a pesticide or herbicide.
作用机制
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor binding: It may bind to specific receptors, modulating their activity.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and replication.
相似化合物的比较
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: Known for their diverse biological activities.
Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Hydrazide derivatives: Used in medicinal chemistry for their potential therapeutic effects.
The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
属性
分子式 |
C19H14F2N8O2 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,5-difluorophenyl)methylideneamino]-5-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H14F2N8O2/c1-10-2-4-11(5-3-10)16-15(24-28-29(16)18-17(22)26-31-27-18)19(30)25-23-9-12-8-13(20)6-7-14(12)21/h2-9H,1H3,(H2,22,26)(H,25,30)/b23-9+ |
InChI 键 |
JVJYAIIGUPVVJU-NUGSKGIGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)F)F |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)





![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)



![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
